molecular formula C19H21ClN6O B2917622 3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1171737-28-2

3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide

Cat. No.: B2917622
CAS No.: 1171737-28-2
M. Wt: 384.87
InChI Key: OWZZMDISSTUNSO-UHFFFAOYSA-N
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Description

3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide is a synthetic organic compound. Its molecular formula is C18H19ClN6O , and it has a molar mass of approximately 370.84 g/mol . The compound contains a benzamide core with additional functional groups attached.


Synthesis Analysis

The synthesis of this compound involves several steps. Initially, (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone is prepared by acylation of 1,3-dimethyl-5-pyrazolone using 2-fluorobenzoyl chloride. Subsequently, chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone yields the desired product, this compound .


Molecular Structure Analysis

The compound’s molecular structure consists of a benzamide ring with a 3-chloro substituent, an aminoethyl group, and a pyrimidinyl moiety. The unsymmetrical nature of the compound results in different conjugate forms: pyrazolium (conjugate acid) and pyrazolide (conjugate base), both exhibiting C2v symmetry .


Physical and Chemical Properties Analysis

  • Melting Point : Approximately 107.5°C .
  • Boiling Point : Around 218°C .

Scientific Research Applications

Anticancer and Anti-5-lipoxygenase Agents

A novel series of derivatives related to the compound have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These derivatives demonstrated promising results in cytotoxicity screenings against cancer cell lines, including HCT-116 and MCF-7, highlighting their potential as therapeutic agents in cancer treatment and inflammation-related disorders (Rahmouni et al., 2016).

Amplifiers of Phleomycin Against Escherichia coli

Research into the synthesis of pyridinylpyrimidines with strongly basic side chains has led to the development of compounds that act as amplifiers of phleomycin, an antibiotic against Escherichia coli. This application is significant for enhancing the efficacy of existing antibiotics and addressing antibiotic resistance (Brown & Cowden, 1982).

Heterocyclic Synthesis for Pharmaceutical Applications

The utility of enaminonitriles in heterocyclic synthesis has been explored, leading to the creation of new pyrazole, pyridine, and pyrimidine derivatives. These compounds have been characterized and may hold potential for various pharmaceutical applications due to their structural diversity and biological activity potential (Fadda et al., 2012).

Antimicrobial Activity

Several new thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. This research suggests that these compounds could serve as templates for developing new antimicrobial agents, addressing the urgent need for novel therapies to combat resistant microbial strains (Bhuiyan et al., 2006).

Properties

IUPAC Name

3-chloro-N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O/c1-12-9-13(2)26(25-12)18-11-17(23-14(3)24-18)21-7-8-22-19(27)15-5-4-6-16(20)10-15/h4-6,9-11H,7-8H2,1-3H3,(H,22,27)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZZMDISSTUNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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